
Gitoxigenin
Overview
Description
Gitoxigenin is a cardenolide, a type of steroid lactone, which is derived from the hydrolysis of oleandrin. It is a 16β-substituted dithis compound and acts as a Na+/K±ATPase inhibitor . Cardenolides, including this compound, are known for their potent biological activities, particularly in the treatment of heart failure and as potential anti-cancer and anti-viral agents .
Preparation Methods
Gitoxigenin can be synthesized through the acid-catalyzed hydrolysis of oleandrin, which is isolated from the dried leaves of Nerium oleander L . The hydrolysis process yields this compound with an approximate yield of 25% . Additionally, microbial biotransformation using the endophytic fungus Alternaria eureka 1E1BL1 has been employed to produce various derivatives of this compound .
Chemical Reactions Analysis
Gitoxigenin undergoes several types of chemical reactions, including:
Oxygenation: Catalyzed by microbial enzymes, leading to the formation of hydroxylated derivatives.
Oxidation: Conversion of this compound to oxidized products.
Epimerization: Formation of epimeric derivatives at specific carbon positions.
Dimethyl Acetal Formation: Unique reaction observed in the biotransformation process.
Common reagents and conditions used in these reactions include microbial cultures, acidic conditions for hydrolysis, and chromatographic methods for isolation and purification . Major products formed from these reactions are various cardenolides with different biological activities .
Scientific Research Applications
Biochemical Properties
Gitoxigenin is known to interact with various biomolecules, primarily functioning as an inhibitor of the Na+/K+-ATPase enzyme. This inhibition is crucial as it leads to increased intracellular calcium concentrations, which can enhance cardiac contractility, making it beneficial in treating heart failure. Additionally, this compound has demonstrated significant cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent.
Scientific Research Applications
The applications of this compound span multiple fields:
- Cardiovascular Medicine :
-
Cancer Research :
- This compound has shown promising anticancer properties:
- Antiviral Activity :
- Microbial Biotransformation :
- Wound Healing :
Table 1: Summary of this compound's Applications
Mechanism of Action
Gitoxigenin exerts its effects primarily by inhibiting the Na+/K±ATPase enzyme . This inhibition leads to an increase in intracellular sodium levels, which subsequently affects calcium ion concentrations through the sodium-calcium exchanger. The increased intracellular calcium enhances cardiac muscle contraction, making this compound effective in treating heart failure . Additionally, the inhibition of Na+/K±ATPase has been linked to anti-cancer and anti-viral activities .
Comparison with Similar Compounds
Gitoxigenin is similar to other cardenolides such as dithis compound, digoxigenin, and ouabagenin . These compounds share a common steroid nucleus and act as Na+/K±ATPase inhibitors. this compound is unique due to its specific substitution pattern and the distinct biological activities of its derivatives . The following table highlights some similar compounds:
Compound | Unique Features |
---|---|
Dithis compound | Aglycon of digitoxin, used in heart failure treatment |
Digoxigenin | Used in molecular biology as a labeling agent |
Ouabagenin | Derived from ouabain, potent Na+/K±ATPase inhibitor |
This compound’s unique structural features and diverse biological activities make it a valuable compound for scientific research and therapeutic applications.
Biological Activity
Gitoxigenin, a cardenolide compound derived from the plant Nerium oleander, has garnered attention for its biological activities, particularly in the fields of oncology and cardiology. This article synthesizes current research findings on this compound's cytotoxic, antiviral, and therapeutic properties, supported by data tables and case studies.
Overview of this compound
This compound is a desacetyl congener of oleandrigenin and is primarily known for its role as a cardiac glycoside. Its structure allows it to interact with various biological systems, making it a candidate for therapeutic applications despite its potential toxicity at high concentrations.
Cytotoxic Effects
Recent studies have highlighted this compound's significant cytotoxic effects against various cancer cell lines. The following table summarizes some key findings:
These findings indicate that this compound exhibits potent cytotoxicity across multiple cancer types, suggesting its potential as an anticancer agent.
The anticancer activity of this compound is primarily attributed to its ability to inhibit the Na+/K+-ATPase enzyme, which is crucial for maintaining cellular ion balance and signaling pathways in cancer cells. The modulation of this enzyme leads to increased intracellular sodium levels, promoting apoptosis in malignant cells while sparing normal cells .
Antiviral Properties
In addition to its anticancer effects, this compound has demonstrated antiviral activity. Low et al. reported that this compound exhibited a 49.01% inhibition of the dengue virus in vitro, indicating its potential as an antiviral agent . This dual functionality makes this compound an attractive candidate for further research in both oncology and virology.
Therapeutic Applications
This compound's therapeutic potential extends to cardiovascular diseases, particularly congestive heart failure and atrial arrhythmias. Cardiac glycosides like this compound are known to enhance cardiac contractility; however, their use is limited due to toxicity concerns at high doses. Ongoing research aims to explore biotransformation methods to improve the safety profile and efficacy of this compound-based therapies .
Case Study 1: Anticancer Activity
A study involving the treatment of human colon cancer cell lines with this compound revealed a significant reduction in cell viability, supporting its role as a promising anticancer agent . The study utilized high-throughput screening methods to evaluate over 3000 compounds, identifying this compound as a lead candidate.
Case Study 2: Wound Healing
Although primarily focused on dithis compound, studies suggest that related compounds may enhance wound healing through increased collagen synthesis in dermal fibroblasts . This opens avenues for exploring this compound's role in regenerative medicine.
Properties
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14,16-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c1-21-7-5-15(24)10-14(21)3-4-17-16(21)6-8-22(2)20(13-9-19(26)28-12-13)18(25)11-23(17,22)27/h9,14-18,20,24-25,27H,3-8,10-12H2,1-2H3/t14-,15+,16+,17-,18+,20+,21+,22-,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAMXWLZJKTXFW-VQMOFDJESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CC(C4C5=CC(=O)OC5)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(C[C@@H]([C@@H]4C5=CC(=O)OC5)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20878642 | |
Record name | Gitoxigenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20878642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
545-26-6 | |
Record name | Gitoxigenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=545-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gitoxigenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gitoxigenin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407807 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Gitoxigenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20878642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-β,14,16-β-trihydroxy-5-β,14-β-card-20(22)-enolide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.079 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GITOXIGENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G36K2H8SME | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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